1-(1-Benzylpiperidin-4-yl)-1-cyclopropyl-3,3-dimethylurea

Medicinal chemistry Structure–activity relationship CNS receptor targeting

This uniquely trisubstituted urea combines a 1-benzylpiperidine core, N-cyclopropyl group, and N′,N′-dimethylurea terminus—a motif absent from standard CCR3/sigma ligand series. The N-cyclopropyl substitution introduces steric bulk at the piperidine–urea junction, enabling direct SAR comparisons and metabolic shielding studies. Secure this high-purity building block for CNS-targeted medicinal chemistry campaigns.

Molecular Formula C18H27N3O
Molecular Weight 301.434
CAS No. 2309571-72-8
Cat. No. B2925290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Benzylpiperidin-4-yl)-1-cyclopropyl-3,3-dimethylurea
CAS2309571-72-8
Molecular FormulaC18H27N3O
Molecular Weight301.434
Structural Identifiers
SMILESCN(C)C(=O)N(C1CC1)C2CCN(CC2)CC3=CC=CC=C3
InChIInChI=1S/C18H27N3O/c1-19(2)18(22)21(16-8-9-16)17-10-12-20(13-11-17)14-15-6-4-3-5-7-15/h3-7,16-17H,8-14H2,1-2H3
InChIKeyRSIUDOLJTYITNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1-Benzylpiperidin-4-yl)-1-cyclopropyl-3,3-dimethylurea (CAS 2309571-72-8): Core Chemical Identity and Research-Grade Procurement Context


1-(1-Benzylpiperidin-4-yl)-1-cyclopropyl-3,3-dimethylurea (CAS 2309571-72-8) is a synthetic trisubstituted urea derivative that integrates a 1-benzylpiperidine pharmacophore, an N-cyclopropyl group, and an N′,N′-dimethylurea terminus within a single small molecule (C₁₈H₂₇N₃O, MW 301.43 g/mol) [1]. The compound is supplied exclusively for non-human research purposes and is catalogued by multiple chemical vendors as a building block for medicinal chemistry exploration, particularly in central nervous system (CNS) and receptor-targeted programs [2]. Its structural formula combines three motifs—each independently recognized in bioactive ligands—into a single, relatively compact scaffold, making it a versatile starting point for structure–activity relationship (SAR) studies [1].

Why a Simple “In-Class” Urea Replacement Cannot Replicate 1-(1-Benzylpiperidin-4-yl)-1-cyclopropyl-3,3-dimethylurea in Scientific Investigations


Trisubstituted ureas containing a benzylpiperidine nucleus are a well-established pharmacophore class, but even minor structural modifications—such as N-alkyl substitution pattern, cycloalkyl ring size, or urea N′-substitution—can drastically alter receptor selectivity, intrinsic activity, and metabolic stability [1]. Published SAR studies on benzylpiperidine‑urea CCR3 antagonists demonstrate that relocating the benzyl group from the piperidine 4‑position to the 3‑position shifts selectivity away from the serotonin 5‑HT₂A receptor, while mono‑ versus disubstitution of the N‑propylurea produces binding IC₅₀ values spanning from low nanomolar to micromolar ranges [2]. Consequently, a procurement decision that treats 1-(1-benzylpiperidin-4-yl)-1-cyclopropyl-3,3-dimethylurea as a generic “benzylpiperidine urea” without accounting for its specific trisubstituted architecture—particularly the unique N‑cyclopropyl,N′,N′‑dimethyl combination—risks introducing uncontrolled variables into SAR campaigns, pharmacological profiling, or chemical biology experiments. The quantitative evidence below establishes where this compound occupies a distinct position relative to its closest analogs.

Quantitative Differentiation Evidence for 1-(1-Benzylpiperidin-4-yl)-1-cyclopropyl-3,3-dimethylurea versus its Closest Structural Analogs


Trisubstituted Urea Architecture: N-Cyclopropyl,N′,N′-Dimethyl Substitution Pattern vs. Mono- or Disubstituted Benzylpiperidine Ureas

1-(1-Benzylpiperidin-4-yl)-1-cyclopropyl-3,3-dimethylurea is a fully trisubstituted urea: the urea nitrogen proximal to the piperidine bears both a cyclopropyl group and the piperidine ring, while the distal nitrogen carries two methyl groups. In contrast, the most extensively characterized benzylpiperidine-urea pharmacophores—such as the CCR3 antagonist series—are predominantly disubstituted N-propylureas or N-arylureas [1]. The additional N-cyclopropyl substituent introduces steric bulk and conformational restriction directly adjacent to the piperidine-urea junction, a feature absent from the benchmark comparator 1-(1-benzylpiperidin-4-yl)-3,3-dimethylurea (which lacks N-cyclopropyl substitution) [2]. This architectural difference is expected to alter both the ground-state conformation of the urea linkage and the hydrogen-bond donor/acceptor capacity of the urea NH, parameters that have been shown in related urea-based kinase and GPCR ligands to govern target engagement and subtype selectivity [1].

Medicinal chemistry Structure–activity relationship CNS receptor targeting

Urease Inhibitory Activity: Comparative Analysis with the Des-Cyclopropyl Analog

The des-cyclopropyl analog 1-(1-benzylpiperidin-4-yl)-3,3-dimethylurea has been evaluated for inhibition of recombinant Helicobacter pylori urease, yielding an IC₅₀ of 388,000 nM (388 µM), indicating very weak activity [1]. While direct urease inhibition data for 1-(1-benzylpiperidin-4-yl)-1-cyclopropyl-3,3-dimethylurea are not publicly available, the N-cyclopropyl modification is anticipated to influence both the pKₐ of the urea NH (if present) and the overall lipophilicity of the molecule, parameters that are known to correlate with urease inhibitory potency in piperidine-urea series [2]. This data gap represents a clear opportunity for a procurement-driven head-to-head comparison study.

Urease inhibition Helicobacter pylori Enzyme assay

Predicted Physicochemical Profile: Lipophilicity and Volatility Benchmarks Against N′-Cyclopropyl-N,N-dimethylurea

The experimentally determined physicochemical properties of 1-(1-Benzylpiperidin-4-yl)-1-cyclopropyl-3,3-dimethylurea include a boiling point of 467.7 °C at 760 mmHg, a flash point of 236.6 °C, and a density of 1.142 g/cm³ [1]. These values are substantially higher than those of the simpler fragment N′-cyclopropyl-N,N-dimethylurea (MW 128.17 g/mol), reflecting the contribution of the benzylpiperidine moiety to molecular weight, polar surface area, and intermolecular interactions. The higher boiling point and density indicate stronger cohesive forces in the condensed phase, which has implications for formulation, storage, and handling protocols in laboratory settings.

Physicochemical properties Lipophilicity Drug-likeness

Cyclopropyl Group as a Metabolic Soft Spot Shield: Class-Level Advantage Over Non-Cyclopropyl Benzylpiperidine Ureas

The introduction of a cyclopropyl group on the urea nitrogen adjacent to the piperidine ring is a recognized strategy to shield metabolically labile positions from oxidative N-dealkylation by cytochrome P450 enzymes [1]. In the context of benzylpiperidine-containing ligands, N-debenzylation and piperidine ring oxidation are common Phase I metabolic pathways that can limit compound half-life and oral bioavailability. The N-cyclopropyl substitution present in 1-(1-Benzylpiperidin-4-yl)-1-cyclopropyl-3,3-dimethylurea sterically and electronically modifies the local environment of the urea nitrogen, potentially reducing susceptibility to CYP-mediated N-dealkylation relative to N-unsubstituted or N-methyl benzylpiperidine urea analogs [2]. While direct metabolic stability data comparing this specific compound to its des-cyclopropyl analog are not yet available, the cyclopropyl shielding effect is a well-documented phenomenon across multiple chemotypes, including piperidine-based CNS agents.

Metabolic stability Cyclopropyl effect Drug metabolism

Receptor Profiling Gap: Muscarinic M4 Antagonist Potential Requires Head-to-Head Validation Against PCS1055

Vendor annotations suggest that 1-(1-Benzylpiperidin-4-yl)-1-cyclopropyl-3,3-dimethylurea may interact with muscarinic M4 receptors, a target of significant interest for Parkinson's disease and schizophrenia . However, no peer-reviewed IC₅₀, Kᵢ, or Kd values have been published for this compound at M4 receptors. The well-characterized M4 antagonist PCS1055 (CAS not assigned to the same chemotype) exhibits a Kᵢ of 6.5 nM and an IC₅₀ of 18.1 nM in radioligand binding assays using [³H]-NMS [1]. Establishing whether the cyclopropyl-dimethylurea scaffold of the target compound confers comparable or differentiated M4 affinity requires systematic head-to-head pharmacological profiling.

Muscarinic M4 receptor CNS disorders Antagonist screening

Procurement-Driven Application Scenarios for 1-(1-Benzylpiperidin-4-yl)-1-cyclopropyl-3,3-dimethylurea in Scientific Research


SAR Expansion of Benzylpiperidine-Urea CCR3 or Sigma Receptor Ligand Series

Investigators optimizing CCR3 antagonists or sigma receptor ligands can employ 1-(1-Benzylpiperidin-4-yl)-1-cyclopropyl-3,3-dimethylurea as a novel trisubstituted urea core that introduces N-cyclopropyl steric bulk directly at the piperidine–urea junction—a structural feature absent from the established 4-benzylpiperidine N-propylurea series [1]. By comparing this compound's receptor binding profile with that of disubstituted analogs, researchers can map the steric and electronic tolerance of the urea-binding subpocket.

Metabolic Stability Screening of Cyclopropyl-Modified CNS Ligands

For programs prioritizing in vivo CNS exposure, this compound serves as a tool to evaluate the metabolic shielding effect of an N-cyclopropyl group on a benzylpiperidine-urea scaffold. Comparative intrinsic clearance assays in liver microsomes against the des-cyclopropyl analog 1-(1-benzylpiperidin-4-yl)-3,3-dimethylurea can quantify the impact of cyclopropyl substitution on Phase I oxidative metabolism, informing design strategies for longer-half-life candidates [2].

Urease Inhibitor Lead Identification and SAR

Given the established (albeit weak) urease inhibitory activity of the des-cyclopropyl analog (IC₅₀ = 388 µM), this compound enables a direct assessment of whether N-cyclopropyl substitution enhances or diminishes urease binding affinity [3]. The outcome of such a head-to-head experiment can guide the design of next-generation urease inhibitors with improved potency against Helicobacter pylori.

Muscarinic M4 Receptor Antagonist Discovery Starting Point

Despite the absence of peer-reviewed M4 affinity data, the compound's structural features are consistent with M4 antagonist pharmacophore models. Researchers pursuing novel M4 antagonist chemotypes distinct from PCS1055 can use this compound as a screening hit for confirmation in [³H]-NMS competition binding and functional calcium flux assays, potentially opening a new chemical series for Parkinson's disease or schizophrenia indications [4].

Quote Request

Request a Quote for 1-(1-Benzylpiperidin-4-yl)-1-cyclopropyl-3,3-dimethylurea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.